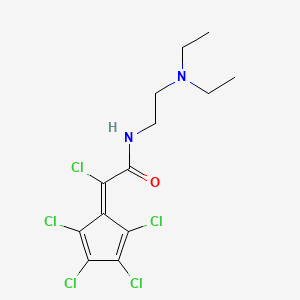![molecular formula C8H12O3 B14734447 1,6-Dioxaspiro[4.5]decan-2-one CAS No. 4744-44-9](/img/structure/B14734447.png)
1,6-Dioxaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dioxaspiro[4.5]decan-2-one is an organic compound characterized by a spirocyclic structure containing two oxygen atoms in a six-membered ring fused to a five-membered lactone ring. This compound is notable for its unique structural motif, which is found in various natural products and synthetic analogs. It is often used as a building block in organic synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dioxaspiro[4.5]decan-2-one can be synthesized through several methods. One efficient method involves the stereoselective construction from sugar-derived spirocyclopropane carboxylic acids. This process includes a one-pot ring-opening and cyclization reaction . Another method involves the reaction of its precursor compound with an oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include recrystallization and purification steps to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dioxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spiroketals, while reduction can yield various spirocyclic alcohols .
Applications De Recherche Scientifique
1,6-Dioxaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 1,6-Dioxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
1,6-Dioxaspiro[4.5]decan-2-one can be compared with other similar compounds, such as:
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds have an additional oxygen atom in the pyran portion, leading to different biological activities and applications.
1,4-Dioxaspiro[4.5]decan-2-one: This compound has a similar spirocyclic structure but differs in the position of the oxygen atoms, affecting its reactivity and applications.
Spiro[4.5]decan-2-one: This compound lacks the oxygen atoms in the ring, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
4744-44-9 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
1,10-dioxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C8H12O3/c9-7-3-5-8(11-7)4-1-2-6-10-8/h1-6H2 |
Clé InChI |
YFVHVXQMVVESQB-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC2(C1)CCC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B14734377.png)
![Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-](/img/structure/B14734378.png)
![[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate](/img/structure/B14734384.png)
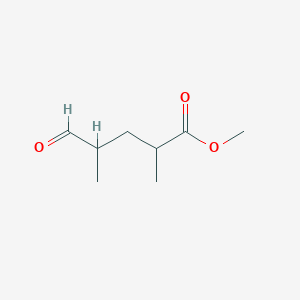
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile](/img/structure/B14734390.png)
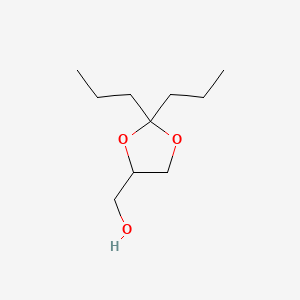
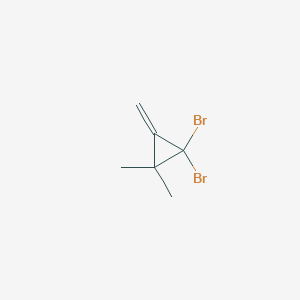
![methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate](/img/structure/B14734419.png)
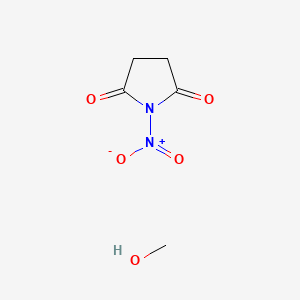

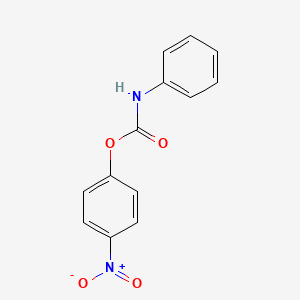
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)

